molecular formula C17H19N3O2S B2921934 N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034394-71-1

N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2921934
CAS No.: 2034394-71-1
M. Wt: 329.42
InChI Key: JYGXONYHYPQZQZ-UHFFFAOYSA-N
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Description

N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound featuring a pyridine ring, a tetrahydrothiophene moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the pyridine and tetrahydrothiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: In biological research, N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a bioactive molecule makes it valuable for understanding biological pathways and developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functionalities and stability.

Mechanism of Action

The mechanism by which N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine

  • N-ethyl-2-(pyridin-4-yl)ethanamine

  • 4-Pyridylnicotinamide

Uniqueness: N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit properties and activities that are not found in other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-17(19-9-5-13-3-7-18-8-4-13)14-1-2-16(20-11-14)22-15-6-10-23-12-15/h1-4,7-8,11,15H,5-6,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXONYHYPQZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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